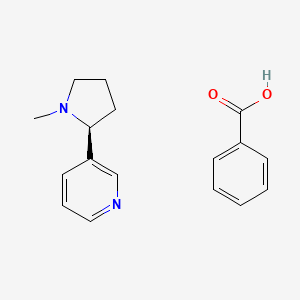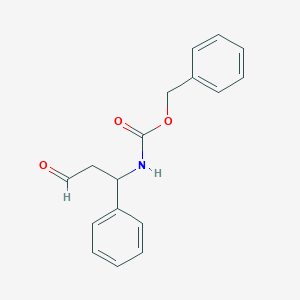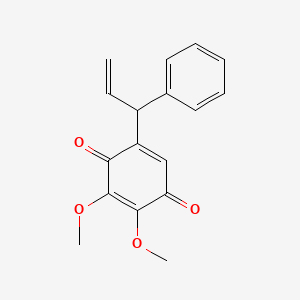
Nicotine benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotine benzoate is a nicotine salt formed by the reaction of nicotine with benzoic acid. It is commonly found in tobacco products and is used in electronic cigarette liquids. This compound is known for its ability to deliver nicotine more efficiently and with less irritation compared to freebase nicotine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nicotine benzoate is synthesized by reacting nicotine with benzoic acid. The process involves dissolving benzoic acid in a benign solvent, heating the solution, and then adding nicotine dropwise while stirring. The reaction is typically carried out at temperatures between 40-60°C for 10-30 minutes. The resulting mixture is then subjected to rotary evaporation for 30-180 minutes at the same temperature range. After standing for 1-3 days, the solid this compound is separated, washed with a poor solvent, filtered, and dried .
Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The method is designed to produce high-purity this compound solid with good stability and low cost, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Nicotine benzoate undergoes various chemical reactions, including:
Oxidation: Nicotine can be oxidized to form cotinine, a major metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly at the benzylic position .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position
Major Products:
Oxidation: Cotinine and other oxidized derivatives.
Substitution: Brominated nicotine derivatives
Applications De Recherche Scientifique
Nicotine benzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nicotine’s chemical properties and reactions.
Biology: Investigated for its effects on biological systems, particularly in addiction studies.
Medicine: Explored for its potential use in nicotine replacement therapies and smoking cessation aids.
Industry: Utilized in the production of electronic cigarette liquids due to its efficient nicotine delivery and reduced irritation .
Mécanisme D'action
Nicotine benzoate exerts its effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs). These receptors are ionotropic and composed of five subunits. In the brain, nicotine binds to nAChRs on dopaminergic neurons in the cortico-limbic pathways, leading to the release of dopamine. This release results in feelings of pleasure and reinforcement, contributing to nicotine’s addictive properties .
Similar Compounds:
- Nicotine lactate
- Nicotine tartrate
- Nicotine salicylate
- Nicotine levulinate
Comparison: this compound is unique in its ability to deliver nicotine efficiently with minimal irritation. Compared to other nicotine salts like nicotine lactate and nicotine tartrate, this compound has a higher nicotine yield and is more effective in reducing throat irritation. This makes it a preferred choice in electronic cigarette liquids .
Propriétés
| 88660-53-1 | |
Formule moléculaire |
C17H20N2O2 |
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
benzoic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2.C7H6O2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;8-7(9)6-4-2-1-3-5-6/h2,4,6,8,10H,3,5,7H2,1H3;1-5H,(H,8,9)/t10-;/m0./s1 |
Clé InChI |
VAUQRLHPXWYZRZ-PPHPATTJSA-N |
SMILES isomérique |
CN1CCC[C@H]1C2=CN=CC=C2.C1=CC=C(C=C1)C(=O)O |
SMILES canonique |
CN1CCCC1C2=CN=CC=C2.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6S,9S,14S,16R,17S)-17-acetyl-6-chloro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12294317.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12294321.png)



![2-amino-N-[1-[[2-[[1-[2-[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B12294357.png)

